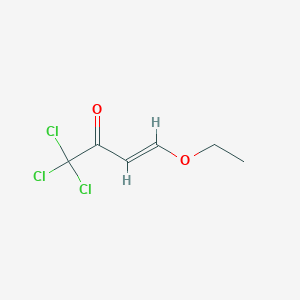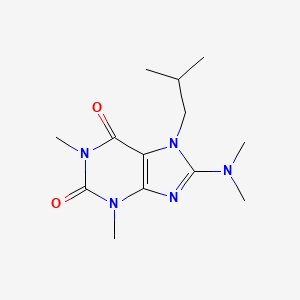![molecular formula C7H10ClNOS B2877280 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride CAS No. 82634-63-7](/img/structure/B2877280.png)
2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is similar in structure . It has a molecular weight of 197.26 . Another related compound is “methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate” with a molecular weight of 182.24 .
Molecular Structure Analysis
The InChI code for “methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is 1S/C9H11NO2S/c1-12-9(11)7-5-3-2-4-6(5)13-8(7)10/h2-4,10H2,1H3 .Physical And Chemical Properties Analysis
The compound “methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a solid at room temperature .科学的研究の応用
Therapeutic Potential
2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one hydrochloride, as part of the broader class of thiazolidinediones and thiazole derivatives, has been studied for its diverse biological activities. These compounds, including the 2,4-thiazolidinedione (TZD) nucleus, are recognized for their wide range of pharmacological activities, which have been leveraged in the development of antimicrobial, anticancer, and antidiabetic agents. The TZD core, in particular, offers vast opportunities for structural modification, which has led to the development of various lead molecules against clinical disorders. The review by Singh et al. (2022) highlights the recent developments in TZD derivatives as potent agents in treating life-threatening ailments, underscoring the compound's significance in medicinal chemistry and its potential as a building block for novel therapeutic agents (Singh et al., 2022).
Environmental Impact and Degradation
Although not directly related to 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one hydrochloride, research on related compounds such as triclosan, which shares a similar concern for environmental persistence and degradation, provides insight into the fate of chemical substances in the environment. Triclosan, for example, has been studied extensively for its occurrence, toxicity, and transformation in the environment, offering a parallel to understanding the environmental aspects of thiazole derivatives. This research indicates the broader implications of using and disposing of chemical substances and their by-products, highlighting the importance of assessing environmental impact and degradation pathways (Bedoux et al., 2012).
Synthesis and Structural Activity
The synthesis and biological significance of thiadiazolines and related heterocyclic compounds have been a focus of research, offering insights into the synthetic methods and pharmacological significance of these compounds. Such studies are crucial for advancing the understanding of the structural activity relationships within thiazole derivatives, providing a foundation for developing new drugs with enhanced biological activities. The review by Yusuf and Jain (2014) discusses the various methods for synthesizing thiadiazolines, emphasizing their pharmaceutical significance against different fungal and bacterial strains, which could be relevant for further research on 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one hydrochloride (Yusuf & Jain, 2014).
Safety and Hazards
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to diverse biological effects .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticoagulant activities .
特性
IUPAC Name |
2-methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS.ClH/c1-8-7(9)5-3-2-4-6(5)10-8;/h2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPELFARHERJLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(S1)CCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82634-63-7 |
Source


|
| Record name | 2-methyl-2H,3H,4H,5H,6H-cyclopenta[d][1,2]thiazol-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Fluoro-2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2877197.png)


![N-(1,3-benzodioxol-5-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2877206.png)


![N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B2877210.png)
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2877211.png)
![4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2877214.png)
![N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2877215.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2877216.png)
![2-Ethyl-5-(pyrrolidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877217.png)


